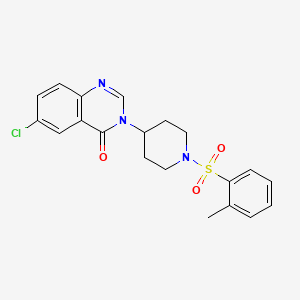

![molecular formula C20H20ClN5O4 B3008158 N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1775503-47-3](/img/structure/B3008158.png)

N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide, is not directly described in the provided papers. However, the papers discuss related compounds with similar structural motifs and potential anticancer properties. For instance, the first paper describes the synthesis and characterization of a compound with a 2-chlorothieno[3,2-d]pyrimidin-4-yl moiety, which shows significant antiproliferative activity against various cancer cell lines . The second paper discusses the synthesis of 2-chloro N-aryl substituted acetamide derivatives of a 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole moiety, which also exhibit cytotoxicity against different human leukemic cell lines .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization. In the first paper, the synthesis begins with the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and another condensation step . The second paper describes a linear synthesis approach to create novel acetamide derivatives, which are then characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structures of the compounds in the studies are confirmed by crystallography and spectroscopic techniques. The first paper reports the crystal structure of the synthesized compound, which crystallizes in the tetragonal system . Density functional theory (DFT) calculations are used to optimize geometric bond lengths and angles, and the results are compared with X-ray diffraction values. The molecular electrostatic potential (MEP) surface map is also investigated .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of organic synthesis, including condensation, chlorination, and amide bond formation. The reactivity of the compounds is not discussed in detail, but the synthesis steps suggest a careful selection of reaction conditions to achieve the desired products .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their structural analysis and spectroscopic characterization. The compounds' inhibitory concentrations (IC50) against various cancer cell lines are determined, indicating their potential as anticancer agents. The first paper reports IC50 values in the low micromolar range for different cancer cell lines, suggesting strong antiproliferative activity . The second paper also presents IC50 values for the synthesized compounds, with some showing high cytotoxicity on specific cell lines .

Scientific Research Applications

Anticancer Activity

- Researchers have synthesized derivatives of acetamide and tested their anticancer activity. In a study by Al-Sanea et al. (2020), certain aryloxy groups attached to the pyrimidine ring showed cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).

Synthesis of Novel Derivatives

- Tolkunov et al. (2013) reported the synthesis of 6-R-5-aryl-5,6-dihydro[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidine-1,3(2H,4H)-diones, indicating the versatility of these compounds in creating diverse molecular structures (Tolkunov et al., 2013).

Microwave-Assisted Synthesis

- Patel et al. (2019) utilized microwave irradiation for rapid synthesis of derivatives, including tetrahydropyrimidin analogues. This method proved advantageous for synthesizing new classes of antimicrobial and antituberculosis agents (Patel et al., 2019).

Plant Growth Stimulation

- A study by Pivazyan et al. (2019) revealed that derivatives of acetohydrazide exhibited a pronounced plant growth stimulating effect (Pivazyan et al., 2019).

Structural Analysis

- Ying-jun (2012) conducted an NMR study on a novel oxadiazole derivative, contributing to the structural understanding of these compounds (Ying-jun, 2012).

Antimicrobial Activity

- Vlasov et al. (2021) synthesized novel derivatives exhibiting better antimicrobial activity than Streptomycin, emphasizing the potential of these compounds in antimicrobial applications (Vlasov et al., 2021).

properties

IUPAC Name |

N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O4/c1-11-6-7-14(13(21)9-11)23-16(27)10-26-19(28)17(18-22-12(2)30-24-18)15-5-3-4-8-25(15)20(26)29/h6-7,9H,3-5,8,10H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZGZEIZACQRPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C(=C3CCCCN3C2=O)C4=NOC(=N4)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[[(5-bromopyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B3008075.png)

![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3008077.png)

![1,3-dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3008078.png)

![3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid](/img/structure/B3008081.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B3008082.png)

![2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008086.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B3008087.png)

![6-isopropyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3008088.png)

![6-[[4-(3-methylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3008091.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B3008097.png)